2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
Overview
Description
2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one, otherwise known as DMAMP, is a synthetic compound with a wide range of scientific applications. It has been used in the fields of biochemistry, physiology, and pharmacology for its unique properties and advantages.
Scientific Research Applications
Tautomeric Forms and Hydrogen-Bonding Interactions
Pyrimidin-4-one derivatives, including 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one, can adopt different tautomeric forms (1H- or 3H-tautomers), which significantly influence their hydrogen-bonding interactions in cocrystals with other compounds. These tautomeric preferences and interactions play a crucial role in the structural and chemical properties of the compounds (Gerhardt, Tutughamiarso, & Bolte, 2011).
Hydrogen Bonding in Pyrimidine Derivatives
Hydrogen bonding in pyrimidine derivatives, including structures similar to this compound, is significant for understanding their molecular arrangements and interactions. These hydrogen bonds are critical in forming specific molecular chains and structures, which are essential in various chemical and biological processes (Glidewell, Low, Melguizo, & Quesada, 2003).
Solid-State Packing and Hydrogen-Bonding Associations
The solid-state packing arrays of sulfur-substituted 2-aminopyrimidines, including derivatives of this compound, show the presence of specific hydrogen-bonding associations. These associations are essential for understanding the material's structural integrity and properties (Lynch, Mcclenaghan, Light, & Coles, 2002).
Synthesis and Antiproliferative Evaluation
Pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for antiproliferative activity, indicating their potential use in medicinal chemistry and drug development (Atapour-Mashhad et al., 2017).
Applications in Polymer Synthesis
The use of pyrimidin-4(3H)-one derivatives, including this compound, in polymer synthesis has been studied. These compounds play a crucial role as catalysts or intermediates in the polymerization processes, demonstrating their importance in material science (Kim et al., 2018).
properties
IUPAC Name |
2-(2,3-dimethylanilino)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-5-4-6-11(10(8)3)15-13-14-9(2)7-12(17)16-13/h4-7H,1-3H3,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKZVTQBULWMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=CC(=O)N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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